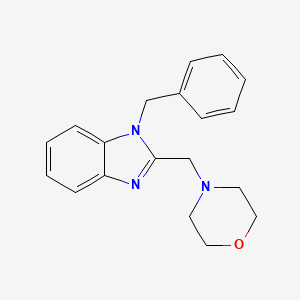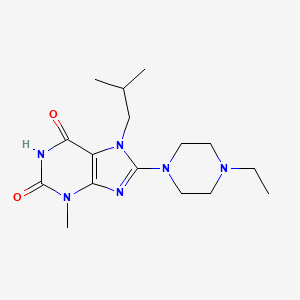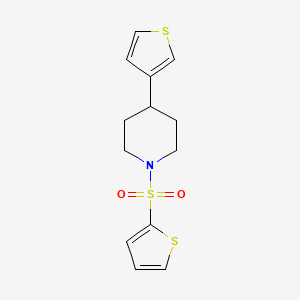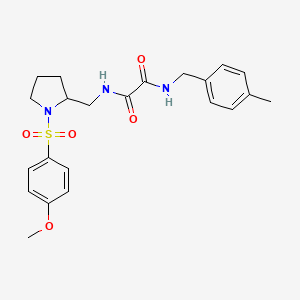
1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole is a benzimidazole derivative that has gained significant attention due to its potential applications in scientific research. This compound has been found to exhibit promising biological activities, making it a subject of interest for researchers working in various fields.
Mécanisme D'action
The mechanism of action of 1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole is thought to involve the inhibition of enzyme activity through binding to the active site. This compound has been found to exhibit selective inhibition against certain enzymes, making it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the growth of tumor cells in vivo. Additionally, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole in lab experiments include its potent inhibitory activity against enzymes, its selectivity for certain enzymes, and its potential for the development of targeted therapies. However, limitations include the need for further studies to determine its toxicity and potential side effects.
Orientations Futures
There are several future directions for the study of 1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole. These include further studies to determine its potential as a lead compound for the development of novel anticancer agents, the exploration of its anti-inflammatory activity for the treatment of inflammatory diseases, and the investigation of its potential as a therapeutic agent for other diseases. Additionally, further studies are needed to determine its toxicity and potential side effects to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of 1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole involves the reaction of benzimidazole with benzyl chloride and morpholine in the presence of a base. This method has been reported to yield the desired product in good yields and high purity.
Applications De Recherche Scientifique
1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases, and has been proposed as a potential lead compound for the development of novel anticancer agents.
Propriétés
IUPAC Name |
4-[(1-benzylbenzimidazol-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-6-16(7-3-1)14-22-18-9-5-4-8-17(18)20-19(22)15-21-10-12-23-13-11-21/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSIXLDADIEHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2814322.png)
![3-Phenyl-2-azaspiro[3.3]heptan-1-one](/img/structure/B2814324.png)



![1-Oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B2814334.png)

![N-(3-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2814336.png)
![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2814339.png)


![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B2814342.png)
![2-(4-Butoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2814343.png)
![3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2814344.png)